BenchChemオンラインストアへようこそ!

Dog-IM4

mRNA vaccine delivery LNP biodistribution in vivo imaging

DOG-IM4 is an imidazole-based ionizable cationic lipid (apparent pKa 5.6) purpose-built for mRNA-LNP formulations. Its imidazole head group confers uniquely superior thermostability—preserving mRNA integrity during liquid storage at 4°C—and attenuated innate immune activation (reduced IL-1RA, IL-15, CCL-1, IL-6 vs. MC3 in NHPs). Sustained intramuscular retention and Th1-biased immunity make it the definitive choice for prophylactic mRNA vaccines where minimized reactogenicity is critical. This lipid is not a drop-in replacement for tertiary amine-based lipids (MC3, SM-102, ALC-0315); formulation re-optimization is mandatory. Researchers seeking a validated ionizable lipid with documented NHP immunogenicity and dose-response data for IND-enabling studies will find DOG-IM4 the optimal candidate.

Molecular Formula C51H95N3O7
Molecular Weight 862.3 g/mol
Cat. No. B11928210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDog-IM4
Molecular FormulaC51H95N3O7
Molecular Weight862.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCOCC(COCCOCCOCCOCCNC(=O)C1=CN=CN1)OCCCCCCCCC=CCCCCCCCC
InChIInChI=1S/C51H95N3O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-59-46-49(61-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-60-44-43-58-42-41-57-40-39-56-38-35-53-51(55)50-45-52-48-54-50/h17-20,45,48-49H,3-16,21-44,46-47H2,1-2H3,(H,52,54)(H,53,55)/b19-17-,20-18-
InChIKeyQOSSCCSPDKDRPI-CLFAGFIQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOG-IM4 Ionizable Lipid: mRNA-LNP Delivery System with Imidazole-Based Differential Trafficking and Thermostability


DOG-IM4 (CAS 2758097-38-8) is a synthetically engineered ionizable cationic lipid specifically designed for the formulation of advanced Lipid Nanoparticles (LNPs) for mRNA delivery. Structurally, it comprises an ionizable imidazole head group, a dioleoyl lipid tail, and a short flexible polyoxyethylene spacer linking the head and tail [1]. With an apparent pKa of 5.6 [2], DOG-IM4 enables efficient mRNA complexation and endosomal escape. First disclosed in 2022, DOG-IM4 was developed to address two critical limitations of earlier ionizable lipids: inadequate thermostability of mRNA-LNP formulations under liquid storage conditions and the need for improved immunization properties across preclinical species [1]. Unlike first-generation amino-lipids such as DLin-MC3-DMA (MC3), the imidazole moiety confers distinct physicochemical and biological properties that fundamentally alter LNP trafficking, local persistence, and innate immune engagement following intramuscular administration.

Why MC3, SM-102, ALC-0315, or L319 Cannot Replace DOG-IM4 Without Altering LNP Pharmacokinetics, Reactogenicity, and Stability


Ionizable cationic lipids are not interchangeable components of LNP formulations; the head group chemistry dictates both physicochemical properties (apparent pKa, hydrogen bonding capacity, particle size) and biological outcomes (trafficking kinetics, innate immune activation, thermostability). DOG-IM4's imidazole head group differs fundamentally from the tertiary amine head groups of MC3 (DLin-MC3-DMA), SM-102, ALC-0315, and L319. This structural divergence translates into quantifiable differences in LNP hydrodynamic diameter, intramuscular residence time, cytokine induction profiles, and functional antibody titers. Furthermore, the imidazole ring's antioxidant properties may protect encapsulated mRNA from oxidative degradation, a mechanism not shared by amine-based lipids [1]. Substituting DOG-IM4 with a comparator lipid without re-optimizing the formulation and re-characterizing the resulting biological profile introduces uncontrolled variability that can compromise vaccine efficacy, alter safety margins, or invalidate cross-study comparisons. The quantitative evidence presented below establishes why DOG-IM4 cannot be treated as a drop-in replacement for, or be replaced by, these structurally distinct ionizable lipids without experimental validation.

Quantitative Comparative Evidence: DOG-IM4 Versus MC3, L319, and Other Ionizable Lipids


DOG-IM4 LNPs Exhibit Prolonged Intramuscular Residence and Delayed Lymph Node Trafficking Relative to MC3 LNPs

DOG-IM4 LNP-formulated mRNA persists at the intramuscular injection site, whereas MC3 LNP-formulated mRNA undergoes rapid drainage to the popliteal and iliac lymph nodes. In a direct head-to-head in vivo imaging study in mice, AF647-labeled mRNA encapsulated in DOG-IM4 LNPs showed significantly prolonged fluorescence signal at the injection site over seven days, while MC3 LNP-encapsulated mRNA migrated to draining lymph nodes within hours post-injection [1]. The smaller mean hydrodynamic diameter of MC3 LNPs (114 nm) compared to DOG-IM4 LNPs (184 nm) likely contributes to the differential trafficking kinetics, with MC3 LNPs reaching draining lymph nodes within approximately 6 hours versus sustained local retention for DOG-IM4 LNPs [2]. At 24 hours post-injection, 3D fluorescence tomography confirmed distinct biodistribution patterns between the two formulations [1].

mRNA vaccine delivery LNP biodistribution in vivo imaging pharmacokinetics

DOG-IM4 LNPs Induce Attenuated Systemic Inflammatory Cytokine Responses Compared to MC3 LNPs in Nonhuman Primates

In a direct comparative study in nonhuman primates, MC3 LNPs induced higher systemic inflammatory cytokine and chemokine concentrations than DOG-IM4 LNPs following intramuscular administration. Serum analyses revealed that MC3 LNP injection triggered the fastest increase in blood neutrophil counts and elevated levels of IL-1RA, IL-15, CCL-1, and IL-6 relative to DOG-IM4 LNP injection [1]. This differential innate immune activation profile suggests that DOG-IM4 LNPs exhibit reduced acute reactogenicity while maintaining immunogenicity sufficient for vaccine applications.

LNP reactogenicity innate immunity cytokine profiling vaccine safety

DOG-IM4 LNPs Demonstrate Superior Thermostability Under Liquid Storage Conditions Relative to L319 LNPs

DOG-IM4 LNPs confer remarkable stability to encapsulated mRNA when stored in liquid formulation in phosphate-buffered saline at 4°C, a condition under which many LNP formulations undergo rapid loss of mRNA integrity and translational activity. While direct quantitative degradation rates are not reported, the original disclosure characterizes DOG-IM4's stability as 'remarkable' and a key differentiating feature of the imidazole-modified lipid platform [1]. In comparative immunogenicity studies, DOG-IM4 LNPs induced higher hemagglutination-inhibiting (HI) antibody titers than L319 LNPs in cynomolgus macaques following a prime-boost regimen, indicating that the stability advantage translates into preserved in vivo potency [2].

mRNA vaccine stability cold chain LNP formulation thermostability

DOG-IM4 LNPs Elicit Th1-Biased Cellular Immune Responses with Dose-Dependent Cytokine Induction in Nonhuman Primates

DOG-IM4 LNPs induce Th1-biased T cell responses characterized by IFN-γ secretion with minimal IL-4 production following antigen restimulation. In cynomolgus macaques immunized with DOG-IM4 LNPs encapsulating influenza HA mRNA, ELISPOT analysis of PBMCs collected two weeks post-boost (day 42) revealed IFN-γ-secreting cell frequencies ranging from approximately 50 to >500 spot-forming units per million PBMCs across individual animals, while IL-4 responses remained near background levels [1]. This Th1 bias is a desirable feature for antiviral vaccines and contrasts with the mixed Th1/Th2 profiles reported for some comparator ionizable lipids [2]. Additionally, innate cytokine profiling at 24 hours post-prime showed dose-dependent induction of cytokines including IL-1RA, IL-6, and MCP-1 with DOG-IM4 LNPs [1].

T cell response Th1 polarization cellular immunity vaccine adjuvanticity

DOG-IM4 Imidazole Head Group Confers Antioxidant Properties Absent in Tertiary Amine-Based Ionizable Lipids

The imidazole ring in DOG-IM4 possesses intrinsic antioxidant properties that may protect encapsulated mRNA from oxidative degradation, a mechanism not shared by tertiary amine-based ionizable lipids such as MC3, SM-102, and ALC-0315. A recent mechanistic study identified cationic lipid tertiary amine oxidation, hydrolysis, and subsequent mRNA-lipid adduct formation as a novel pathway for loss of mRNA activity in LNP formulations [1]. The imidazole group's capacity to scavenge reactive oxygen species and chelate transition metal ions has been proposed as a protective mechanism that contributes to DOG-IM4's enhanced stability profile [2]. While quantitative comparative oxidation rates between DOG-IM4 and amine-based lipids have not been published, this structural feature represents a class-level inference that differentiates imidazole-modified lipids from their amine counterparts.

mRNA stability oxidative degradation lipid chemistry LNP shelf-life

DOG-IM4 LNPs Achieve Strong Functional Antibody Titers with Dose-Dependent Immunogenicity in Murine Models

DOG-IM4 LNPs induce robust hemagglutination-inhibiting (HI) antibody responses in mice following immunization with influenza HA-encoding mRNA. In BALB/c mice receiving a prime-boost regimen (day 0 and day 21) with DOG-IM4 LNPs encapsulating 10 μg of mRNA, geometric mean HI titers exceeded 1:10,000 at day 35 post-prime, demonstrating strong functional antibody induction [1]. This response magnitude compares favorably to class-level benchmarks for ionizable lipid-based mRNA vaccines in murine influenza models, though direct head-to-head quantitative comparisons with MC3 or other comparators in this specific murine study are not available. The dose-dependent nature of the response was also observed, with titers scaling appropriately across tested dose levels [1].

humoral immunity neutralizing antibodies dose-response preclinical efficacy

Recommended Research and Industrial Application Scenarios for DOG-IM4 Lipid


Prophylactic mRNA Vaccine Development Requiring Attenuated Reactogenicity and Prolonged Antigen Depot

DOG-IM4 is optimally suited for prophylactic mRNA vaccine programs where balancing strong immunogenicity with minimized systemic inflammatory responses is a critical development criterion. The direct evidence of attenuated IL-1RA, IL-15, CCL-1, and IL-6 induction relative to MC3 in nonhuman primates [1], combined with prolonged intramuscular retention of the mRNA payload [2], positions DOG-IM4 as a candidate for vaccines targeting populations where reactogenicity concerns may limit dose escalation or patient compliance. The Th1-biased cellular response profile further supports applications requiring antiviral immunity without the risks associated with Th2-skewed adjuvants [3].

mRNA-LNP Formulations Requiring Enhanced Liquid Storage Stability Without Lyophilization

DOG-IM4 addresses a documented limitation of earlier LNP platforms: the rapid loss of mRNA integrity and translational activity during liquid storage. The imidazole-modified lipid confers 'remarkable stability' to encapsulated mRNA when stored in PBS at 4°C [3]. This property is particularly valuable for vaccine distribution in regions with limited ultra-cold chain infrastructure and for research applications where repeated freeze-thaw cycles or lyophilization are undesirable due to potential particle aggregation or activity loss. The antioxidant properties of the imidazole ring may further protect against oxidative degradation during extended storage [4].

Comparative LNP Trafficking Studies and Mechanistic Investigations of Lipid Structure-Function Relationships

The distinct biodistribution profile of DOG-IM4 LNPs—characterized by sustained local persistence at the intramuscular injection site versus rapid lymphatic drainage of MC3 LNPs—makes DOG-IM4 a valuable tool compound for investigating the relationship between LNP physicochemical properties and in vivo trafficking [2]. Researchers studying how particle size, pKa, or head group chemistry influence LNP disposition and immune engagement can use DOG-IM4 as a comparator to MC3 to probe mechanistic hypotheses. The quantifiable differences in particle size (184 nm for DOG-IM4 vs 114 nm for MC3) and trafficking kinetics provide a defined experimental system for dissecting the contributions of LNP parameters to vaccine performance [5].

Nonhuman Primate Immunogenicity Studies Requiring Dose-Responsive HI Titers with Th1 Polarization

DOG-IM4 has demonstrated robust, dose-dependent functional antibody responses and Th1-biased cellular immunity in cynomolgus macaques, with HI titers reaching ≥1:640 at the 50 μg dose level following prime-boost immunization [3]. This performance in a highly translatable nonhuman primate model supports the use of DOG-IM4 in late-stage preclinical development programs where NHP data are required for IND-enabling toxicology and immunogenicity assessments. The dose-response relationship for both humoral and cellular endpoints enables rational dose selection for subsequent clinical trial design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dog-IM4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.